molecular formula C20H20N2O7S2 B2712932 (Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-43-2

(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2712932
CAS RN: 865198-43-2
M. Wt: 464.51
InChI Key: YNAUAPAPVYSDRP-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H20N2O7S2 and its molecular weight is 464.51. The purity is usually 95%.
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Scientific Research Applications

Novel Base-Induced Reactions of Substituted Acetates

Research on substituted acetates, similar in structural complexity to the compound , has revealed their ability to undergo novel ring transformations when treated with strong bases. This property could indicate potential applications in the synthesis of new organic compounds with specific functional groups, suggesting a role in the development of novel pharmaceuticals or materials (S. Ueda et al., 1988).

Antimicrobial Activities of Benzothiazole-Imino-Benzoic Acid Ligands

A study on benzothiazole-imino-benzoic acid Schiff bases, which share a similar benzothiazole component with the compound of interest, demonstrated significant antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents targeting resistant bacterial strains (N. Mishra et al., 2019).

Aldose Reductase Inhibitors

Iminothiazolidin-4-one acetate derivatives, structurally related to the compound of interest, have shown high inhibitory potency against aldose reductase, an enzyme implicated in diabetic complications. This highlights the potential for developing new treatments for diabetes-related conditions (Sher Ali et al., 2012).

Synthesis and Oxidation Studies

Research on dihydro-dibenzo[b,g]thiazocine derivatives indicates that the sulfur moiety in such compounds can undergo selective oxidation. This chemical behavior might be relevant for the synthesis of sulfur-containing organic compounds, potentially useful in various industrial applications (K. Ohkata et al., 1985).

Microwave-Mediated Synthesis of Heterocycles

Studies on benzothiazole- and benzimidazole-based heterocycles, related to the chemical family of the compound , have outlined efficient synthesis methods under microwave irradiation. This suggests potential applications in speeding up the synthesis of complex organic molecules for research and development purposes (Ahmed F Darweesh et al., 2016).

properties

IUPAC Name

methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S2/c1-27-13-7-12(8-14(9-13)28-2)19(24)21-20-22(11-18(23)29-3)16-6-5-15(31(4,25)26)10-17(16)30-20/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAUAPAPVYSDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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